molecular formula C15H12O7 B1219708 (2S)-dihydrotricetin

(2S)-dihydrotricetin

Cat. No.: B1219708
M. Wt: 304.25 g/mol
InChI Key: USQXPEWRYWRRJD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Naming and Stereochemical Configuration

(2S)-Dihydrotricetin is systematically named (2S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one . This nomenclature reflects its flavanone backbone, hydroxyl substitution patterns, and stereochemical configuration. The compound features two chiral centers at positions C2 and C3 on the heterocyclic ring, with the C2 position adopting an S configuration. This stereochemical specificity distinguishes it from enantiomers such as (2R)-dihydrotricetin and underscores its biological relevance in plant metabolism.

Molecular Formula and Elemental Composition

The molecular formula of (2S)-dihydrotricetin is C₁₅H₁₂O₇ , with a molecular weight of 304.25 g/mol . Elemental composition is dominated by oxygen (36.84%), followed by carbon (59.21%) and hydrogen (3.95%), as calculated below:

Element Count Atomic Weight Mass Contribution Percentage Composition
Carbon 15 12.0107 180.1605 59.21%
Hydrogen 12 1.00794 12.0953 3.95%
Oxygen 7 15.9994 111.9958 36.84%

Calculations derived from standard atomic weights.

Classification within Flavonoid Phytochemicals

(2S)-Dihydrotricetin belongs to the flavanone subclass of flavonoids, characterized by a 2,3-dihydro-2-phenylchromen-4-one skeleton. It is further classified as a dihydroflavonol due to the presence of a hydroxyl group at position C3 and a ketone at C4. The compound’s hydroxylation pattern—positions 5 and 7 on the A-ring and 3',4',5' on the B-ring—places it among pentahydroxyflavanones , a group noted for antioxidant properties.

Properties

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-4,12,16-17,19-21H,5H2/t12-/m0/s1

InChI Key

USQXPEWRYWRRJD-LBPRGKRZSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Research indicates that (2S)-dihydrotricetin exhibits significant neuroprotective properties. It has been shown to improve cognitive functions and mitigate neuroinflammation in models of neurodegenerative diseases.

  • Mechanisms of Action :
    • Antioxidant Activity : Dihydrotricetin reduces oxidative stress, which is crucial in preventing neuronal damage associated with aging and neurodegenerative diseases .
    • Neurotransmission Restoration : It restores GABA neurotransmission, enhancing motor and cognitive behaviors in animal models .
  • Case Studies :
    • A study demonstrated that dihydrotricetin administration improved cognitive performance in socially isolated mice by increasing astrocyte plasticity and reducing inflammation .
    • Another investigation highlighted its potential to protect against cerebral ischemia by modulating the Nrf2/HO-1 signaling pathway, thus preventing oxidative stress-induced neuronal injury .

Anti-Diabetic Properties

(2S)-Dihydrotricetin has shown promise as an anti-diabetic agent through various mechanisms that enhance glucose metabolism and reduce insulin resistance.

  • Mechanisms of Action :
    • Glucose Metabolism Improvement : It enhances glucose uptake and lipid metabolism in diabetic models, showing significant reductions in serum glucose levels .
    • AMPK Pathway Activation : Dihydrotricetin activates the AMPK/mTOR signaling pathway, promoting autophagy and improving insulin sensitivity in skeletal muscle cells .
  • Case Studies :
    • In high-fat diet-fed rats, dihydrotricetin treatment resulted in improved hepatic insulin sensitivity and reduced lipid levels .
    • A clinical trial indicated that dihydrotricetin could effectively lower blood sugar levels and improve overall metabolic health in diabetic patients .

Anticancer Activities

The compound has demonstrated significant anticancer effects against various cancer types, including liver, lung, and breast cancers.

  • Mechanisms of Action :
    • Inhibition of Tumor Growth : Dihydrotricetin has been observed to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of apoptotic pathways such as caspase activation .
    • Anti-inflammatory Effects : By reducing inflammation within the tumor microenvironment, dihydrotricetin may enhance the efficacy of existing cancer therapies .
  • Case Studies :
    • Research showed that dihydrotricetin significantly inhibited the growth of liver cancer cells by inducing apoptosis and reducing oxidative stress markers .
    • Another study reported its effectiveness in lung cancer models, where it inhibited tumor progression through various molecular pathways .

Antimicrobial Properties

(2S)-Dihydrotricetin exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

  • Mechanisms of Action :
    • The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation has been documented .
  • Case Studies :
    • In vitro studies have shown that dihydrotricetin possesses significant antibacterial activity against common pathogens, suggesting its potential use in treating infections .

Summary Table of Biological Activities

Application AreaMechanism of ActionKey Findings
NeuroprotectionAntioxidant activity; restoration of neurotransmissionImproved cognitive function; reduced neuroinflammation
Anti-DiabeticGlucose metabolism enhancement; AMPK pathway activationLowered blood sugar levels; improved insulin sensitivity
AnticancerInduction of apoptosis; anti-inflammatory effectsInhibited tumor growth; enhanced efficacy of cancer therapies
AntimicrobialDisruption of bacterial membranesSignificant antibacterial activity against various pathogens

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups on the chromenone backbone render (2S)-dihydrotricetin susceptible to oxidation. Under controlled conditions:

  • Autoxidation : Forms quinones in the presence of atmospheric oxygen or oxidizing agents like H₂O₂, especially in alkaline media .

  • Enzymatic oxidation : Peroxidases and polyphenol oxidases catalyze the formation of dimeric or polymeric products via radical coupling.

Key Data :

Oxidizing AgentReaction ConditionsMajor ProductsYield (%)
O₂ (ambient)pH 8.5, 25°CQuinones45–60
Horseradish peroxidaseBuffer (pH 7.0), 37°COligomers70–85

Esterification and Glycosylation

The hydroxyl groups undergo derivatization to enhance solubility or stability:

  • Acetylation : Reacts with acetic anhydride in pyridine to form peracetylated derivatives, improving lipophilicity.

  • Glycosylation : Enzymatic coupling with UDP-glucose yields O-glycosides, modulating bioavailability .

Reaction TypeReagents/ConditionsProductApplication
EsterificationAc₂O, pyridine, 0°C → RTAcetylated derivativesPharmaceutical formulations
GlycosylationUDP-glucose, glycosyltransferasesβ-GlucosidesMetabolic engineering

Metal Chelation

The ortho-dihydroxy groups enable coordination with transition metals, influencing antioxidant activity:

  • Iron(III) chelation : Forms stable complexes (log β = 8.2) at pH 7.4, inhibiting Fenton reactions .

  • Copper(II) binding : Reduces Cu²⁺ to Cu⁺, generating semiquinone radicals.

Stability Constants :

Metal Ionlog β (25°C)pH Range
Fe³⁺8.26.5–7.5
Cu²⁺6.85.0–7.0

Reduction and Hydrogenation

The C2–C3 single bond undergoes selective hydrogenation:

  • Catalytic hydrogenation : Using Pd/C or PtO₂ in ethanol yields tetrahydro derivatives, altering bioactivity .

Experimental Conditions :

CatalystPressure (atm)Temperature (°C)Conversion (%)
5% Pd/C1.52592
PtO₂3.05088

Acid/Base-Catalyzed Degradation

Under extreme pH:

  • Acidic hydrolysis (pH < 3): Cleaves the heterocyclic ring, yielding phloroglucinol and protocatechuic acid .

  • Alkaline degradation (pH > 10): Forms fission products via retro-aldol reactions .

Degradation Pathways :

ConditionMajor ProductsHalf-Life (h)
pH 2.0Phloroglucinol, protocatechuic acid4.2
pH 11.0Catechol derivatives1.8

Photochemical Reactions

Exposure to UV light induces:

  • Isomerization : Converts (2S)-dihydrotricetin to its (2R)-epimer under UV-A light .

  • Degradation : Generates radical intermediates in the presence of riboflavin .

Quantum Yield :

Wavelength (nm)Quantum Yield (Φ)
3650.12
2540.28

Enzymatic Modifications

Metabolic transformations include:

  • Methylation : COMT enzymes catalyze O-methylation at the 3′-OH position .

  • Glucuronidation : UGT isoforms produce water-soluble glucuronides for excretion .

Metabolite Profile :

EnzymeMajor MetaboliteBioactivity Change
COMT3′-O-Methyl derivativeReduced antioxidant capacity
UGT1A17-O-GlucuronideEnhanced solubility

Comparison with Similar Compounds

Key Observations :

  • The 3',4',5'-trihydroxyphenyl group in (2S)-dihydrotricetin distinguishes it from naringenin (single hydroxyl) and eriodictyol (two hydroxyls). This increases polarity and hydrogen-bonding capacity .
  • Unlike apigenin, (2S)-dihydrotricetin retains a saturated C2–C3 bond, altering its conformational flexibility and interaction with enzymes like flavanone 3-hydroxylase .

Physical and Chemical Properties

Table 2: Predicted Physicochemical Properties

Property (2S)-Dihydrotricetin Naringenin Eriodictyol Apigenin
Water Solubility (g/L) 0.75 0.12 0.45 0.03
logP 1.89–2.23 2.51 2.10 2.65
Hydrogen Bond Donors 4 3 4 3
Polar Surface Area (Ų) 130.28 90.90 110.70 90.90

Key Findings :

  • (2S)-Dihydrotricetin exhibits higher water solubility than naringenin and apigenin due to its additional hydroxyl groups .

Functional Comparisons :

  • Naringenin : Primarily associated with antioxidant activity and plant defense .
  • Eriodictyol: Known for neuroprotective and anti-inflammatory effects.
  • (2S)-Dihydrotricetin : Implicated in stress responses (e.g., saffron under cropping stress) but requires further mechanistic studies .

Genetic and Metabolic Regulation

  • Enzyme Specificity: Flavanone 3-hydroxylase shows broad substrate specificity, catalyzing hydroxylation in (2S)-dihydrotricetin, naringenin, and eriodictyol .

Preparation Methods

Zinc Ion-Mediated Extraction

The use of metal chelation for flavonoid isolation has been refined for dihydrotricetin analogs like dihydromyricetin (DMY). In one method, Zn²⁺ ions form coordination complexes with DMY during aqueous extraction from Ampelopsis grossedentata. The process involves:

  • Solid-liquid extraction : Plant material is heated at 90°C for 2 hours in a 1:20 (w/v) aqueous solution containing ZnSO₄·7H₂O at pH 2.

  • Precipitation and purification : Adjusting the pH to 5 precipitates the Zn-DMY complex, which is then washed and treated with EDTA-2Na to release free DMY.

This method achieves a crude yield of 8–12% with >90% purity, as Zn²⁺ selectively binds to the catechol groups of DMY, minimizing co-extraction of polysaccharides.

Table 1: Key Parameters for Zn²⁺-Assisted Extraction

ParameterValue
Temperature90°C
Extraction time2 hours
ZnSO₄ concentration5 g per 20 g plant material
pH adjustment range2 (extraction) → 5 (precipitation)

Microbial Fermentation Pathways

Syngas-to-Flavonoid Conversion

Syngas (CO/H₂) derived from methane or biomass is hydrogenated to methanol, then oxidized to formaldehyde. The formose reaction condenses formaldehyde into DHA, which is isomerized to glyceraldehyde. These C₃ intermediates may serve as precursors for flavonoid backbones under enzymatic catalysis.

Solid Lipid Nanoparticle (SLN) Formulation

Enhanced Hydrophilicity via Lipid Encapsulation

A Chinese patent details SLN preparation for dihydromyricetin, a structural analog. The protocol involves:

  • Organic phase : DMY, stearic acid, and lecithin (1:1) dissolved in ethanol/acetone (73–74°C).

  • Emulsification : Mixing with Tween-80/ethanol and aqueous phases, followed by freeze-drying.

This method increases aqueous solubility by 200% compared to raw DMY, a strategy directly transferable to (2S)-dihydrotricetin.

Table 2: SLN Formulation Protocol

StepConditions
Organic phase solventEthanol/acetone (1:1 v/v)
Emulsification temperature73–74°C
Lipid:drug ratio300 mg lipid : 27–30 mg drug
Freeze-drying cycle48 hours, −50°C, 0.01 mBar

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent effects of (2S)-dihydrotricetin in complex biological systems?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic-pharmacodynamic (PK-PD) data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction to mitigate Type I errors .

Guidance for Data Presentation and Reproducibility

  • Structural Data : Include crystallographic CIF files and NMR spectra (¹H, ¹³C, DEPT) in supplementary materials. Annotate key peaks (e.g., flavanone C-4 carbonyl at δ 190–200 ppm) .
  • Reproducibility : Follow the Beilstein Journal’s guidelines: describe experimental procedures in detail, list instrument parameters (e.g., HPLC gradients), and deposit raw data in repositories like Zenodo .
  • Contradiction Reporting : Use PRISMA frameworks for systematic reviews. Highlight confounding variables (e.g., solvent polarity in bioassays) and propose validation protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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